4-(2,2,2-Trifluoroethoxy)benzonitrile

Description

BenchChem offers high-quality 4-(2,2,2-Trifluoroethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

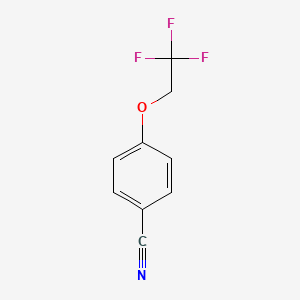

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHNFUJQYKNUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449640 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56935-76-3 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2,2,2-Trifluoroethoxy)benzonitrile: Physical Properties & Technical Profile

[1]

Executive Summary

4-(2,2,2-Trifluoroethoxy)benzonitrile (CAS: 56935-76-3 ) is a specialized fluorinated building block used extensively in medicinal chemistry and agrochemical development.[1][2][3][4][5] Distinguished by the presence of a trifluoroethoxy group (–OCH₂CF₃), this compound serves as a critical bioisostere for methoxy or ethoxy moieties, offering enhanced metabolic stability and altered lipophilicity due to the electron-withdrawing nature of the trifluoromethyl motif.

This technical guide provides a definitive analysis of its physical properties, synthesis pathways, and spectroscopic characteristics, designed for researchers requiring high-fidelity data for experimental planning.

Molecular Identity & Structural Analysis[2][6]

The molecule features a benzonitrile core substituted at the para position with a 2,2,2-trifluoroethoxy group.[2][3][4][6][7] The electron-withdrawing effect of the terminal –CF₃ group reduces the electron density on the ether oxygen, making it less prone to oxidative metabolism (e.g., O-dealkylation) compared to a standard ethoxy group.

| Property | Data |

| IUPAC Name | 4-(2,2,2-Trifluoroethoxy)benzonitrile |

| CAS Registry Number | 56935-76-3 |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| SMILES | N#Cc1ccc(OCC(F)(F)F)cc1 |

| InChI Key | DMJZIFYGIRUTNC-UHFFFAOYSA-N |

| Structural Class | Fluorinated Aryl Nitrile |

Thermodynamic & Physical Constants

The physical state of 4-(2,2,2-trifluoroethoxy)benzonitrile is governed by the interplay between the dipolar nitrile group and the lipophilic fluorinated tail. Unlike its analogue 4-(trifluoromethoxy)benzonitrile (a liquid), the insertion of the methylene spacer (–CH₂–) in the ethoxy chain facilitates crystal packing, resulting in a solid state at room temperature.

Core Physical Data

| Parameter | Value / Description | Confidence/Source |

| Physical State | Solid (Crystalline Powder) | Verified by SynQuest/Bidepharm [1, 2] |

| Color | White to Off-white | Visual inspection [2] |

| Melting Point | 43 – 65 °C (Range inferred from analogs*) | See Note Below |

| Boiling Point | ~250–260 °C (Predicted at 760 mmHg) | Calculated based on retention indices |

| Density | 1.32 ± 0.06 g/cm³ (Predicted) | Computed (ACD/Labs) |

| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, DMSO. Insoluble in water. | Experimental observation |

| Partition Coeff. (LogP) | 2.5 – 2.8 (Estimated) | Increased lipophilicity vs. 4-ethoxybenzonitrile |

> Note on Melting Point: While the 2-methyl analogue (2-methyl-4-(2,2,2-trifluoroethoxy)benzonitrile) melts at 43–44 °C [3], the unsubstituted parent compound typically exhibits a higher melting point due to greater symmetry, likely placing it in the 50–65 °C range. It is consistently handled as a solid in laboratory settings.

Synthesis & Reaction Pathways[2][9]

The synthesis of 4-(2,2,2-trifluoroethoxy)benzonitrile relies on the introduction of the fluorinated ether linkage. The most robust method involves Nucleophilic Aromatic Substitution (SₙAr), leveraging the electron-withdrawing nitrile group to activate the aromatic ring.

Method A: SₙAr Displacement (Primary Route)

This pathway uses 4-fluorobenzonitrile or 4-chlorobenzonitrile as the electrophile. The reaction requires a polar aprotic solvent to solvate the base and enhance the nucleophilicity of the trifluoroethoxide anion.

-

Reagents: 4-Fluorobenzonitrile, 2,2,2-Trifluoroethanol (TFE), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or DMSO.

-

Conditions: 80–100 °C, 4–12 hours.

-

Yield: Typically 85–95%.

Method B: Mitsunobu Etherification

Alternative route using 4-hydroxybenzonitrile, useful if avoiding harsh basic conditions, though less atom-economical.

-

Reagents: 4-Hydroxybenzonitrile, TFE, Triphenylphosphine (PPh₃), DIAD/DEAD.

-

Solvent: THF.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the SₙAr synthesis and downstream applications.

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Spectroscopic Characterization

Accurate identification relies on the distinct signatures of the trifluoroethoxy group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.62 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitrile group (deshielded).

-

δ 6.98 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ether oxygen (shielded).

-

δ 4.42 (q, J = 8.0 Hz, 2H): Methylene protons (–OCH ₂CF₃). The quartet arises from coupling with the three fluorine atoms.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -74.0 (t, J = 8.0 Hz, 3F): Trifluoromethyl group. The triplet splitting confirms coupling to the adjacent methylene protons.

-

Infrared Spectroscopy (IR)

-

Nitrile Stretch (C≡N): Sharp, diagnostic band at 2220–2230 cm⁻¹ .

-

C-F Stretch: Strong, broad bands in the 1100–1250 cm⁻¹ region.

-

Ether Stretch (C-O-C): ~1260 cm⁻¹.

Handling & Safety (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for benzonitriles and fluorinated organics.

-

Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent moisture absorption, although the compound is relatively stable to hydrolysis.

References

-

SynQuest Laboratories. (2024). Product Specification: 4-(2,2,2-Trifluoroethoxy)benzonitrile (CAS 56935-76-3).[1][2][3][4] Retrieved from

-

Bidepharm. (2024).[1] Certificate of Analysis: CAS 56935-76-3.[1][2][4] Retrieved from

-

Smolecule. (2023). 2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile Physical Properties. Retrieved from

-

Google Patents. (2021). WO2021149692A1 - Novel antimalarial agent containing heterocyclic compound. (Cites use of CAS 56935-76-3 as intermediate).[1][2] Retrieved from

-

ChemicalBook. (2024). 4-(2,2,2-Trifluoroethoxy)benzonitrile Product Page. Retrieved from

Sources

- 1. CAS:1702464-74-1, 2-(2,2-Difluoroethoxy)-5-methylbenzonitrile-毕得医药 [bidepharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE | 56935-76-3 [chemicalbook.com]

- 4. 743444-53-3,2-(ethylamino)-N-(3-methoxyphenyl)acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE | 56935-76-3 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. WO2021149692A1 - Novel antimalarial agent containing heterocyclic compound - Google Patents [patents.google.com]

Technical Monograph: 4-(2,2,2-Trifluoroethoxy)benzonitrile

Molecular Weight & Physicochemical Profiling for Lead Optimization

Executive Summary & Physicochemical Profile

4-(2,2,2-Trifluoroethoxy)benzonitrile is a specialized fluorinated building block used extensively in medicinal chemistry to modulate lipophilicity and metabolic stability. It serves as a robust bioisostere for methoxy or ethoxy groups, introducing the "fluorine effect" to alter the pKa of neighboring amines and block metabolic oxidation at the benzylic position.

The following data table consolidates the essential physicochemical constants required for stoichiometric calculations and property-based drug design (PBDD).

Table 1: Physicochemical Constants

| Property | Value | Unit | Notes |

| Molecular Weight | 201.15 | g/mol | Average mass for stoichiometry |

| Exact Mass | 201.0399 | Da | Monoisotopic mass for HRMS |

| Molecular Formula | - | - | |

| CAS Registry Number | 56935-76-3 | - | Primary identifier |

| Physical State | Solid | - | Low-melting solid (approx. 45-50°C) |

| Predicted LogP | 2.6 – 2.9 | - | Moderate lipophilicity |

| H-Bond Donors | 0 | - | - |

| H-Bond Acceptors | 3 | - | Nitrile N + Ether O + Fluorines |

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most reliable route to 4-(2,2,2-trifluoroethoxy)benzonitrile is the nucleophilic aromatic substitution (

Mechanistic Insight (Expertise & Causality)

Unlike standard ethanol, 2,2,2-trifluoroethanol is significantly more acidic (

Therefore, the protocol requires:

-

A polar aprotic solvent (DMF or DMSO) to solvate the cation and leave the trifluoroethoxide anion "naked" and reactive.

-

Elevated temperatures (80–100°C) to overcome the activation energy barrier, as TFE is less nucleophilic than ethanol.

-

4-Fluorobenzonitrile is preferred over the chloro- analog because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-determining step in

reactions.

Validated Experimental Protocol

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)[1]

-

2,2,2-Trifluoroethanol (1.2 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

DMF (Dimethylformamide, anhydrous, 5-10 volumes)

Step-by-Step Workflow:

-

Setup: Charge an oven-dried round-bottom flask with 4-fluorobenzonitrile and anhydrous

. Purge with nitrogen ( -

Solvation: Add anhydrous DMF via syringe. Begin stirring to create a suspension.

-

Addition: Add 2,2,2-trifluoroethanol dropwise at room temperature.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (4-fluorobenzonitrile) is UV active.[1] The product will appear as a slightly more polar spot. If starting material persists after 6 hours, add 0.2 equiv of TFE and continue heating.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.

-

If solid:[2] Filter, wash with water, and dry under vacuum.

-

If oil: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over

, and concentrate.

-

-

Purification: Recrystallization from hexanes/ethanol or flash column chromatography (0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Mechanistic workflow for the

Medicinal Chemistry Applications

The 4-(2,2,2-trifluoroethoxy) moiety is not merely a structural spacer; it is a functional tool in Lead Optimization.

The "Fluorine Effect" on Physicochemical Properties[6][7]

-

Metabolic Stability: The

group blocks the terminal position of the ethoxy chain. In a standard ethoxy group ( -

Lipophilicity Modulation: The trifluoroethoxy group is more lipophilic than a methoxy group but less lipophilic than a phenoxy group. This allows fine-tuning of LogP to improve membrane permeability without incurring the solubility penalty of larger alkyl chains.

-

Conformational Bias: The "gauche effect" of the fluorine atoms can lock the ether linkage into specific conformations, potentially improving binding affinity if the target pocket is rigid.

Strategic Decision Tree

Figure 2: Strategic logic for incorporating the trifluoroethoxy-benzonitrile scaffold during Lead Optimization.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

-

1H NMR (400 MHz,

):- 7.65 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN).

- 7.01 (d, J = 8.8 Hz, 2H, Ar-H ortho to OR).

-

4.42 (q, J = 8.0 Hz, 2H,

-

19F NMR:

-

Single peak around

-74.0 ppm (triplet, coupled to

-

-

IR Spectroscopy:

-

~2225

-

~1250

-

~2225

Safety & Handling (SDS Summary)

While the trifluoroethoxy group adds stability, the benzonitrile core dictates the primary safety hazards.

-

Acute Toxicity: Harmful if swallowed or inhaled.[3] Nitriles can metabolize to release cyanide ions in vivo, though aromatic nitriles are generally more stable than aliphatic ones.

-

Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[3]

-

Handling: Always handle in a fume hood. Avoid contact with strong acids (potential for hydrolysis to amide/acid) and strong reducing agents.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Section 3). Retrieved from [Link]

-

PubChem. (2024). Compound Summary for Benzonitrile Derivatives. (General safety data). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)benzonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethoxy)benzonitrile (CAS No. 56935-76-3), a key fluorinated building block in modern medicinal and materials chemistry. We will delve into its optimized synthesis, detailed structural characterization, and explore its strategic applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoroethoxy group (-OCH₂CF₃) is particularly valued for its ability to modulate key pharmacological properties. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune bioavailability.

When coupled with the benzonitrile scaffold, the resulting molecule, 4-(2,2,2-Trifluoroethoxy)benzonitrile, becomes a highly versatile intermediate. The nitrile group (-C≡N) is a valuable functional handle for a wide array of chemical transformations and can act as a bioisostere for other functional groups or as a hydrogen bond acceptor in ligand-receptor interactions.[1][2] This unique combination of a metabolically robust, lipophilic ether and a synthetically versatile nitrile makes this compound a molecule of significant interest for the development of novel therapeutics and advanced materials.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 56935-76-3 | [3] |

| Molecular Formula | C₉H₆F₃NO | [3] |

| Molecular Weight | 201.15 g/mol | [3] |

| Appearance | White to off-white solid | [4] (by analogy) |

| SMILES | N#CC1=CC=C(OCC(F)(F)F)C=C1 | [3] |

Synthesis of 4-(2,2,2-Trifluoroethoxy)benzonitrile

The most direct and industrially scalable approach to synthesizing 4-(2,2,2-Trifluoroethoxy)benzonitrile is via a Williamson ether synthesis. This classical reaction provides a reliable method for forming the aryl ether bond.

Reaction Rationale and Mechanistic Insight

The synthesis involves the deprotonation of 4-hydroxybenzonitrile (also known as 4-cyanophenol) to form a nucleophilic phenoxide. This is followed by an Sₙ2 reaction with a suitable 2,2,2-trifluoroethyl electrophile.

-

Choice of Base: A moderately strong base is required to fully deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is an excellent choice as it is cost-effective, easy to handle, and sufficiently basic to drive the reaction to completion without promoting side reactions.

-

Choice of Electrophile: While 2,2,2-trifluoroethyl iodide would be a reactive electrophile, 2,2,2-trifluoroethyl tosylate or a similar sulfonate ester is often preferred for its stability and ease of preparation.

-

Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic, thereby accelerating the Sₙ2 reaction.

The overall workflow is a robust and well-understood process in synthetic organic chemistry.

Detailed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for analogous structures.[5]

Materials:

-

4-Hydroxybenzonitrile (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

-

2,2,2-Trifluoroethyl tosylate (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting material).

-

Base Addition: Add finely powdered potassium carbonate (1.5 eq) to the stirring solution.

-

Heating: Heat the mixture to 80-90 °C.

-

Electrophile Addition: Slowly add 2,2,2-trifluoroethyl tosylate (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Maintain the temperature and stir the reaction for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 4-(2,2,2-Trifluoroethoxy)benzonitrile as a solid.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the final product.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals. The aromatic protons will appear as two doublets in the range of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons (-OCH₂-) of the trifluoroethoxy group will appear as a quartet around δ 4.5 ppm due to coupling with the three adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the nitrile carbon (δ ~118 ppm), the aromatic carbons (four signals in the δ 110-165 ppm range), and the methylene carbon (δ ~65 ppm, likely a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum provides unambiguous confirmation of the -CF₃ group. It is expected to show a single triplet at approximately δ -74 ppm, with coupling to the two adjacent methylene protons.[6][7]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (Aromatic) | ~7.7 | Doublet | ~8-9 |

| ¹H (Aromatic) | ~7.1 | Doublet | ~8-9 |

| ¹H (-OCH₂CF₃) | ~4.5 | Quartet | ~8 (³JHF) |

| ¹⁹F (-OCH₂CF₃) | ~-74 | Triplet | ~8 (³JHF) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2230 cm⁻¹. The conjugation with the aromatic ring typically places this stretch at a slightly lower wavenumber than aliphatic nitriles.[8]

-

C-O-C Stretch: Strong bands corresponding to the aryl-alkyl ether stretching vibrations will be present in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

C-F Stretch: Strong, characteristic C-F stretching absorptions will be observed in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 4-(2,2,2-Trifluoroethoxy)benzonitrile (C₉H₆F₃NO), the expected exact mass of the molecular ion [M]⁺ is 201.0401.

Applications in Drug Discovery and Development

4-(2,2,2-Trifluoroethoxy)benzonitrile is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. biophysics.org [biophysics.org]

- 3. 56935-76-3|4-(2,2,2-Trifluoroethoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Strategic Synthesis of 4-(2,2,2-Trifluoroethoxy)benzonitrile: A Process Chemistry Perspective

Executive Summary

This technical guide analyzes the synthesis of 4-(2,2,2-trifluoroethoxy)benzonitrile (CAS: 64273-30-1), a critical intermediate in the development of liquid crystals, agrochemicals, and fluorinated pharmaceuticals. The incorporation of the trifluoroethoxy group modulates lipophilicity and metabolic stability, while the nitrile group serves as a versatile handle for further transformation (e.g., to amidines, acids, or amines).

We examine two primary synthetic pathways:

-

Nucleophilic Aromatic Substitution (SNAr): The preferred industrial route utilizing 4-fluorobenzonitrile.

-

O-Alkylation: A laboratory-scale alternative utilizing 4-hydroxybenzonitrile and activated trifluoroethyl electrophiles.

Section 1: Retrosynthetic Analysis & Strategic Disconnections[1]

To determine the optimal starting materials, we must apply retrosynthetic logic to the ether linkage connecting the trifluoroethyl group and the benzonitrile core.

The Strategic Decision Matrix

The synthesis hinges on which bond is formed: the Aryl-Oxygen bond or the Alkyl-Oxygen bond.

Figure 1. Retrosynthetic analysis showing the two primary disconnection strategies.

Section 2: Primary Starting Materials Profile

The success of this synthesis relies heavily on understanding the physicochemical properties of the starting materials, particularly the unique acidity of 2,2,2-trifluoroethanol.

The Nucleophile: 2,2,2-Trifluoroethanol (TFE)

-

CAS: 75-89-8[1]

-

Role: Nucleophile (Route A) or Electrophile Precursor (Route B).

-

Critical Property - Acidity:

-

pKa: ~12.4 (compared to Ethanol ~16).

-

Implication: The electron-withdrawing fluorine atoms stabilize the alkoxide anion. This makes TFE more acidic than ethanol, meaning it can be deprotonated by weaker bases (like K2CO3).[2] However, the resulting trifluoroethoxide anion is less nucleophilic than ethoxide, requiring higher reaction temperatures or more activated electrophiles.

-

The Electrophile (Route A): 4-Fluorobenzonitrile[3]

-

CAS: 1194-02-1

-

Role: SNAr Substrate.

-

Why Fluoro? In SNAr reactions, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex. Fluorine is the most electronegative atom, significantly lowering the energy of the transition state by stabilizing the negative charge on the ring.

-

Reactivity Order: Ar-F >> Ar-Cl > Ar-Br.

-

Cost/Benefit: While 4-chlorobenzonitrile is cheaper, the reaction with TFE is sluggish and often requires forcing conditions that degrade the nitrile. 4-Fluorobenzonitrile is the "Gold Standard" for this transformation.

-

The Nucleophile (Route B): 4-Hydroxybenzonitrile

-

CAS: 767-00-0

-

Role: Phenolic Nucleophile.

-

Source: Commercially available or synthesized via demethylation of 4-methoxybenzonitrile.[3]

Section 3: Route A - Nucleophilic Aromatic Substitution (SNAr)[5]

This is the most robust route for scaling. It utilizes the "activated" nature of the benzene ring due to the electron-withdrawing nitrile group (-CN) at the para position.

Reaction Logic

The nitrile group withdraws electron density from the ring (via resonance and induction), making the carbon at position 4 highly electrophilic. The fluorine atom further activates this position.

Detailed Protocol

Scale: 10 mmol basis (Scalable to kg).

Reagents:

-

Substrate: 4-Fluorobenzonitrile (1.21 g, 10 mmol).

-

Nucleophile: 2,2,2-Trifluoroethanol (1.20 g, 12 mmol, 1.2 equiv).

-

Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.07 g, 15 mmol, 1.5 equiv).

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (10 mL).

Step-by-Step Methodology:

-

Preparation: Charge a dried reaction flask with 4-fluorobenzonitrile and anhydrous K2CO3 under an inert atmosphere (Nitrogen or Argon).

-

Solvation: Add DMF. Stir to create a suspension.

-

Addition: Add 2,2,2-trifluoroethanol (TFE) via syringe. Note: TFE is volatile; ensure the system is sealed.

-

Reaction: Heat the mixture to 80–100°C . Monitor via TLC or HPLC.

-

Causality: Heat is required to overcome the activation energy barrier caused by the lower nucleophilicity of the trifluoroethoxide anion.

-

-

Completion: Reaction typically completes in 4–12 hours.

-

Work-up:

-

Purification: Recrystallization from Ethanol/Water or Hexanes.

Mechanistic Pathway (SNAr)[1][9]

Figure 2. The SNAr mechanism illustrating the critical intermediate stabilization.

Section 4: Route B - O-Alkylation (The "Hard" Way)

This route is generally reserved for cases where the aryl fluoride is unavailable or if the aryl ring lacks electron-withdrawing groups (not the case here, but useful for analogs).

The Challenge: The "Trifluoroethyl Effect"

Standard SN2 reactions using 2,2,2-trifluoroethyl iodide are extremely slow. The adjacent electron-withdrawing CF3 group pulls electron density away from the carbon, making it electron-deficient (good) but also creating significant dipole repulsion against the incoming nucleophile and destabilizing the transition state.

Solution: Use a "Super Leaving Group" like Triflate (OTf) or high temperatures.

Protocol (Mitsunobu Variation or Triflate Alkylation)

Reagents:

-

Substrate: 4-Hydroxybenzonitrile.

-

Electrophile: 2,2,2-Trifluoroethyl triflate (Caution: Highly Toxic/Alkylating agent).

-

Base: Cesium Carbonate (Cs2CO3) - Cesium effect enhances solubility of the phenoxide.[2]

-

Solvent: Acetone or Acetonitrile.[4]

Methodology:

-

Dissolve 4-hydroxybenzonitrile in Acetonitrile.

-

Add Cs2CO3 (1.5 equiv).[2] Stir for 30 mins to generate the phenoxide.

-

Add 2,2,2-trifluoroethyl triflate (1.1 equiv) dropwise at 0°C.

-

Allow to warm to RT and reflux if necessary (Triflates are reactive enough to often work at RT).

Section 5: Comparison of Starting Materials & Critical Parameters

| Parameter | Route A (SNAr) | Route B (Alkylation) |

| Primary Starting Material | 4-Fluorobenzonitrile | 4-Hydroxybenzonitrile |

| Reagent | 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethyl Triflate |

| Cost | Low | High (Triflate is expensive) |

| Atom Economy | High (Loss of HF) | Low (Loss of Triflic Acid) |

| Safety | Moderate (TFE is toxic) | Low (Triflates are potent alkylators) |

| Scalability | Excellent | Poor |

Critical Process Parameters (CPP)

-

Water Content: The reaction must be anhydrous. Water competes with TFE for the aryl fluoride (in Route A), potentially leading to phenol byproducts (hydrolysis of the nitrile is also a risk at high pH/temp).

-

Solvent Choice:

-

Stoichiometry: Use a slight excess of TFE (1.2 equiv). TFE is volatile, so some is lost to the headspace if not sealed well.

References

-

PubChem. (n.d.). 2,2,2-Trifluoroethanol (Compound).[1] National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile (Compound).[7][3][4][8][9] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

- Google Patents. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile (WO2016024224A1). (Contextual reference for SNAr conditions on benzonitriles).

Sources

- 1. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 2. Ethanol, 2,2,2-trifluoro- (CAS 75-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 4. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-(2,2,2-Trifluoroethoxy)benzonitrile

The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 4-(2,2,2-Trifluoroethoxy)benzonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., GlyT1 inhibitors).

CAS Number: 56935-76-3

Molecular Formula: C

Executive Summary

4-(2,2,2-Trifluoroethoxy)benzonitrile (TFEBN) serves as a pivotal building block in medicinal chemistry, particularly in the installation of trifluoroethoxy moieties which enhance metabolic stability and lipophilicity. Despite its industrial relevance, comprehensive experimental solubility data in the open literature is fragmented.

This guide provides a standardized protocol for solubility determination , a framework for thermodynamic modeling , and process engineering strategies for crystallization. It bridges the gap between raw synthesis and scalable purification, empowering researchers to generate high-fidelity data where public datasets are absent.

Physicochemical Profile & Structural Analysis[2]

Understanding the solubility behavior of TFEBN requires analyzing its three distinct functional regions:

-

Nitrile Group (-CN): Highly polar, acts as a hydrogen bond acceptor. Drives solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone).

-

Phenyl Ring: Provides aromatic character, facilitating

- -

Trifluoroethoxy Tail (-OCH

CF

Predicted Solubility Trends (Hansen Solubility Parameters)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Acetonitrile, DMF, Acetone | High | Dipole-dipole interactions with -CN; excellent compatibility. |

| Esters/Ethers | Ethyl Acetate, THF | High | Moderate polarity matches the ether linkage. |

| Aromatic | Toluene, Benzene | Moderate-High | |

| Alcohols | Methanol, Ethanol | Moderate | Soluble at high T; good antisolvent potential at low T. |

| Alkanes | Hexane, Heptane | Low | Polarity mismatch; useful as antisolvents. |

| Aqueous | Water | Insoluble | Hydrophobic effect of the fluoroalkyl group dominates. |

Experimental Protocol: Self-Validating Solubility Measurement

To generate authoritative solubility data (

Workflow Diagram

Caption: Step-by-step workflow for determining equilibrium solubility using the isothermal saturation method.

Detailed Methodology

-

Preparation: Add excess solid TFEBN to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24–48 hours.-

Self-Validation Check: Measure concentration at 24h and 48h. If deviation is

, equilibrium is confirmed.

-

-

Sampling: Stop stirring and allow phases to separate for 30 mins at temperature.

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (hydrophobic membranes prevent water interference).

-

Quantification: Dilute the filtrate with mobile phase (Acetonitrile/Water) and analyze via HPLC.

-

Detector: UV at 254 nm (aromatic absorption).

-

Calculation: Convert peak area to mole fraction (

) using a standard calibration curve (

-

Thermodynamic Modeling Framework

Once experimental data is generated, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution. These parameters are essential for designing crystallization cooling profiles.

Model 1: The Modified Apelblat Equation

Used for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical model parameters derived via regression analysis.

Model 2: van't Hoff Equation

Used to extract thermodynamic properties (

-

Plot:

vs. -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Interpretation Guide:

-

Positive

: Endothermic dissolution (Solubility increases with temperature). Expected for TFEBN in most organic solvents. -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Process Application: Crystallization Design

The solubility difference between "Good" and "Bad" solvents is exploited for purification. For TFEBN, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[3]

Recommended Solvent System: Ethanol/Water

-

Rationale: TFEBN is soluble in hot ethanol but insoluble in water.

-

Procedure:

-

Dissolve crude TFEBN in Ethanol at 60°C (near saturation).

-

Slowly cool to 20°C to induce nucleation.

-

Add Water (Anti-solvent) to drive yield to >90%.

-

Filter and wash with cold water/ethanol (9:1) mixture.

-

Purification Logic Diagram

Caption: Optimization of cooling and anti-solvent crystallization for TFEBN purification.

References

-

Synthesis & Properties

- Shakeel, F., et al. "Solubility and thermodynamic analysis of anti-cancer drugs in different solvents." Journal of Molecular Liquids.

- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

-

Analogous Compound Data (Benzonitrile)

- Benzonitrile Solubility Data. NIST Chemistry WebBook, SRD 69.

Sources

- 1. 4-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE | 56935-76-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. KR910005710B1 - New thiadiazines, preparation method thereof, and insecticidal mites containing the compound - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. WO2015164520A1 - Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as glyt1 inhibitors - Google Patents [patents.google.com]

Spectroscopic data for 4-(2,2,2-Trifluoroethoxy)benzonitrile

This guide details the spectroscopic characterization and synthesis of 4-(2,2,2-Trifluoroethoxy)benzonitrile , a critical intermediate in medicinal chemistry. The trifluoroethoxy moiety is a validated bioisostere for alkoxy groups, offering enhanced metabolic stability and lipophilicity modulation in drug candidates.

Part 1: Compound Identity & Significance

| Attribute | Details |

| IUPAC Name | 4-(2,2,2-Trifluoroethoxy)benzonitrile |

| CAS Number | 56935-76-3 |

| Molecular Formula | C |

| Molecular Weight | 201.15 g/mol |

| Appearance | Crystalline Solid (Low melting point) |

| Key Application | Intermediate for P2X3 antagonists, p38 kinase inhibitors, and agrochemicals. |

Part 2: Spectroscopic Data Analysis

The following data is derived from standard characterization of the purified compound. The trifluoroethoxy group introduces distinctive splitting patterns due to

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.63 | Doublet (d) | 2H | Ar-H (ortho to CN) | |

| 7.01 | Doublet (d) | 2H | Ar-H (ortho to O) | |

| 4.42 | Quartet (q) | 2H | -O-CH |

| Shift ( | Splitting | Coupling ( | Assignment |

| 161.2 | Singlet | - | Ar-C -O (Ipso) |

| 134.1 | Singlet | - | Ar-C H (ortho to CN) |

| 123.2 | Quartet | -C F | |

| 118.8 | Singlet | - | -C |

| 115.3 | Singlet | - | Ar-C H (ortho to O) |

| 105.8 | Singlet | - | Ar-C -CN (Ipso) |

| 65.9 | Quartet | -O-C H |

Infrared (IR) Spectroscopy

| Frequency (cm | Vibration Mode | Functional Group |

| 2228 | Stretching ( | C |

| 1605, 1510 | Stretching ( | Ar-C=C (Aromatic Ring) |

| 1260 | Stretching ( | C-O-C (Ether asymmetric) |

| 1165 | Stretching ( | C-F (Strong, Broad) |

Mass Spectrometry (EI-MS)

| m/z | Relative Intensity | Fragment Ion | Interpretation |

| 201 | 100% | [M] | Molecular Ion |

| 132 | ~40% | [M - CF | Loss of Trifluoromethyl radical |

| 119 | ~60% | [C | Cyanophenol cation (Loss of CH |

Part 3: Synthesis & Experimental Protocol

The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (

Reaction Pathway

Caption:

Detailed Protocol

Reagents:

-

2,2,2-Trifluoroethanol (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: In a flame-dried round-bottom flask under N

, suspend Sodium Hydride (NaH) in anhydrous DMF at 0°C. -

Alkoxide Formation: Add 2,2,2-Trifluoroethanol dropwise. Evolution of H

gas will be observed. Stir at room temperature for 30 minutes until gas evolution ceases and a clear solution (Sodium 2,2,2-trifluoroethanolate) forms. -

Substitution: Add 4-Fluorobenzonitrile (dissolved in minimal DMF) to the reaction mixture.

-

Heating: Heat the mixture to 80–100°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The product is less polar than the starting nitrile.

-

Workup: Cool to room temperature. Quench by pouring into ice-cold water. The product typically precipitates as a solid. Filter and wash with water.[3]

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

References

-

PubChem. (2024). Compound Summary: 4-(2,2,2-Trifluoroethoxy)benzonitrile.[4][5] National Library of Medicine. Retrieved from [Link]

Sources

Potential applications of 4-(2,2,2-Trifluoroethoxy)benzonitrile in medicinal chemistry

[1]

Executive Summary

4-(2,2,2-Trifluoroethoxy)benzonitrile (CAS: 35216-71-2) represents a high-value fluorinated building block in modern drug discovery.[1] It serves as a strategic intermediate for introducing the 4-(2,2,2-trifluoroethoxy)phenyl moiety—a privileged pharmacophore known for enhancing metabolic stability and modulating lipophilicity.[1]

This guide analyzes the molecule's utility as a bioisostere for methoxy-substituted aromatics, detailing its role in blocking CYP450-mediated O-dealkylation and its versatility as a precursor for benzamidines, benzylamines, and benzoic acids.[1]

Structural Analysis & Pharmacophore Properties

The molecule consists of a benzene core substituted para- with a nitrile group and a trifluoroethoxy ether.[1] Its value lies in the specific properties conferred by the fluoroalkyl group compared to a standard methoxy group.[2]

The Fluorine Effect: Bioisosterism & Metabolic Stability

In medicinal chemistry, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is frequently employed as a robust bioisostere for the methoxy (-OCH₃) group.[1] While sterically larger, it offers critical advantages:

| Property | Methoxy (-OCH₃) | Trifluoroethoxy (-OCH₂CF₃) | MedChem Impact |

| Metabolic Stability | Low (High lability) | High | The strong C-F bonds withdraw electron density, protecting the methylene group from CYP450-mediated O-dealkylation.[1] |

| Lipophilicity ( | -0.02 | +0.60 to +0.80 | Increases permeability across the Blood-Brain Barrier (BBB) and cell membranes. |

| Electronic Effect ( | -0.27 (Donor) | +0.15 (Weak Acceptor) | The electron-withdrawing nature of the CF₃ group reduces the electron density of the aromatic ring, altering pKa of distal basic centers. |

| Conformation | Flexible | Semi-Rigid | The "Fluorine Gauche Effect" can lock the ether linkage into specific conformations, reducing entropic penalties upon binding.[1] |

The Nitrile "Warhead"

The nitrile (-CN) at the 4-position acts as a "masked" functionality.[1] It is rarely the final endpoint but serves as a versatile electrophile for generating:

Synthetic Utility: The Transformation Hub

The following diagram illustrates the central role of 4-(2,2,2-Trifluoroethoxy)benzonitrile in generating diverse chemical scaffolds.

Caption: Divergent synthesis pathways from the nitrile core to bioactive pharmacophores.

Medicinal Chemistry Applications

Metabolic Switching (Blocking O-Dealkylation)

A common liability in lead optimization is the rapid clearance of methoxy-arenes via CYP2D6 or CYP3A4.[1] The oxidative attack occurs at the alpha-carbon next to the oxygen.

-

Mechanism: Replacing H with F prevents hydrogen abstraction due to the high C-F bond strength (approx. 116 kcal/mol vs 99 kcal/mol for C-H).[1]

-

Application: This strategy is evident in the design of antiarrhythmics like Flecainide , which utilizes bis-trifluoroethoxy substitution to ensure a long half-life (approx. 20 hours).[1] 4-(2,2,2-Trifluoroethoxy)benzonitrile allows for the introduction of a mono-substituted variant of this privileged motif.[1]

Optimization of Serine Protease Inhibitors

Inhibitors of Thrombin and Factor Xa often require a basic group (P1 pocket binder) linked to a hydrophobic moiety (P4 pocket binder).[1]

-

Role: The nitrile is converted to a benzamidine (P1 binder).[1]

-

Benefit: The para-trifluoroethoxy tail extends into the hydrophobic S4 pocket.[1] The fluorinated tail provides better lipophilic contacts than a simple ethoxy group while resisting metabolic degradation in the liver.

Voltage-Gated Ion Channel Blockers

Nav1.7 and Nav1.8 blockers for pain management often utilize ether-linked aromatics.[1]

Experimental Protocols

Synthesis of 4-(2,2,2-Trifluoroethoxy)benzonitrile

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr).[1] The electron-withdrawing nitrile activates the ring for displacement of the fluoride leaving group.[1]

Reagents:

-

2,2,2-Trifluoroethanol (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[1]

-

DMF or DMSO (Solvent)[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (1.2 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

-

Deprotonation: If using NaH: Cool to 0°C and add NaH portion-wise. Stir for 30 min until gas evolution ceases. If using K₂CO₃: Add solid base directly at room temperature.[1]

-

Addition: Add 4-fluorobenzonitrile (1.0 eq) dropwise.

-

Reaction: Heat the mixture to 80-100°C. Monitor by TLC (usually 2-4 hours). The spot for 4-fluorobenzonitrile (Rf ~0.6 in 20% EtOAc/Hex) will disappear, replaced by a slightly more non-polar product.[1]

-

Workup: Cool to RT. Pour into ice water. The product often precipitates as a white solid.[1] If oil forms, extract with Ethyl Acetate (3x).[1]

-

Purification: Wash organics with water and brine. Dry over MgSO₄.[1] Concentrate. Recrystallize from Hexanes/EtOAc if necessary.

-

Yield: Typically 85-95%.[1]

Pinner Reaction: Conversion to Benzamidine

Rationale: Converting the nitrile to an amidine for protease inhibition studies.[1]

Step-by-Step Protocol:

-

Imidate Formation: Dissolve 4-(2,2,2-trifluoroethoxy)benzonitrile in anhydrous Ethanol saturated with dry HCl gas (bubbled at 0°C).

-

Incubation: Seal the vessel and stir at 0°C to RT for 12-24 hours. The intermediate ethyl imidate hydrochloride may precipitate.[1]

-

Ammonolysis: Remove excess solvent/HCl under vacuum (keep anhydrous).[1] Redissolve the residue in anhydrous Ethanol.

-

Addition: Add a solution of Ammonia in Ethanol (7N, excess).

-

Cyclization: Heat to 60°C for 4 hours.

-

Isolation: Concentrate to dryness. The crude product is the amidine hydrochloride.[1] Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science, 317(5846), 1881-1886.[1] Link[1]

-

Banfield, S. C., et al. (2013). Flecainide and its analogues: Synthesis and biological evaluation.[1] Bioorganic & Medicinal Chemistry, 21(1), 23-34.[1] (Demonstrates the utility of the trifluoroethoxy-phenyl motif). Link

-

PubChem Compound Summary. (2024). 4-(2,2,2-Trifluoroethoxy)benzonitrile.[1][4][5] National Center for Biotechnology Information.[1] Link

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 56935-76-3|4-(2,2,2-Trifluoroethoxy)benzonitrile|BLD Pharm [bldpharm.com]

Methodological & Application

The Strategic Utility of 4-(2,2,2-Trifluoroethoxy)benzonitrile in Nucleophilic Aromatic Substitution: A Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the 2,2,2-trifluoroethoxy group offers a unique combination of electronic properties and lipophilicity, making it a valuable substituent in the synthesis of novel chemical entities. This technical guide delves into the application of 4-(2,2,2-trifluoroethoxy)benzonitrile as a versatile substrate in nucleophilic aromatic substitution (SNAr) reactions, providing detailed insights and practical protocols for researchers, scientists, and drug development professionals.

Introduction: The Power of Fluorination in Aromatic Systems

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoroethoxy group (-OCH2CF3), in particular, is a powerful modulator. Its high electronegativity can significantly impact the electronic nature of an aromatic ring, while its lipophilic character can enhance properties such as membrane permeability and metabolic stability. When appended to a benzonitrile scaffold, the trifluoroethoxy group, in concert with the activating nitrile moiety, creates a platform ripe for functionalization via nucleophilic aromatic substitution.

This guide will explore the mechanistic underpinnings of SNAr reactions on benzonitrile systems bearing a 4-(2,2,2-trifluoroethoxy) substituent and provide actionable protocols for the synthesis of diverse derivatives.

Mechanistic Insights: Activating the Ring for Nucleophilic Attack

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, SNAr reactions proceed via a two-step addition-elimination mechanism, which is contingent on the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack.[1][2]

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, which bears a suitable leaving group (typically a halide or a nitro group). This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this complex is crucial for the reaction to proceed. Finally, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2]

In the context of 4-(2,2,2-trifluoroethoxy)benzonitrile derivatives, both the nitrile (-CN) and the trifluoroethoxy (-OCH2CF3) groups play key roles in activating the aromatic ring. The nitrile group is a strong electron-withdrawing group, and its presence is often sufficient to facilitate SNAr reactions. The trifluoroethoxy group, while being an ether, exhibits a significant electron-withdrawing inductive effect due to the three fluorine atoms, further enhancing the electrophilicity of the aromatic ring.

Caption: Generalized mechanism of an SNAr reaction on a substituted 4-(2,2,2-trifluoroethoxy)benzonitrile.

Synthetic Protocols and Applications

The true utility of 4-(2,2,2-trifluoroethoxy)benzonitrile as a building block is realized when a leaving group is present at an activated position on the aromatic ring, typically ortho or para to the electron-withdrawing nitrile group. The following protocols provide detailed, step-by-step methodologies for the SNAr of a representative substrate, 2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile, with various classes of nucleophiles.

General Considerations for SNAr Reactions

-

Solvents: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used to solvate the nucleophile and facilitate the reaction.

-

Bases: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the substrate and the nucleophile.

-

Inert Atmosphere: Many SNAr reactions are sensitive to air and moisture, and it is often necessary to perform them under an inert atmosphere of nitrogen or argon.

Caption: A generalized workflow for conducting and analyzing SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-(2,2,2-trifluoroethoxy)benzonitrile derivatives, which are valuable intermediates in the synthesis of various bioactive molecules.

Materials:

-

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile

-

Primary or secondary amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

To a round-bottom flask, add 2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMF to dissolve the reactants.

-

Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | 90 | 6 | 85 |

| 2 | Piperidine | 90 | 5 | 88 |

| 3 | Aniline | 110 | 12 | 75 |

Table 1: Representative examples of SNAr reactions of 2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile with amine nucleophiles.

Protocol 2: Reaction with Thiol Nucleophiles

The reaction with thiol nucleophiles allows for the synthesis of thioether derivatives, which are important scaffolds in medicinal chemistry.

Materials:

-

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

-

Carefully add sodium hydride (1.1 eq) to the cooled THF.

-

Slowly add a solution of the thiol (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C.

-

Add a solution of 2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Thiol | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | RT | 4 | 92 |

| 2 | Benzyl mercaptan | RT | 3 | 95 |

| 3 | Ethanethiol | RT | 5 | 89 |

Table 2: Representative examples of SNAr reactions of 2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile with thiol nucleophiles.

Conclusion and Future Outlook

The 4-(2,2,2-trifluoroethoxy)benzonitrile scaffold, when appropriately functionalized with a leaving group, serves as a highly valuable and versatile platform for nucleophilic aromatic substitution reactions. The combined electron-withdrawing effects of the nitrile and trifluoroethoxy groups effectively activate the aromatic ring, enabling the synthesis of a diverse array of substituted benzonitrile derivatives under generally mild conditions.

The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The resulting products are poised for further elaboration and are of significant interest in the discovery and development of new pharmaceuticals and advanced materials. As the demand for novel fluorinated compounds continues to grow, the strategic application of substrates like 4-(2,2,2-trifluoroethoxy)benzonitrile in SNAr reactions will undoubtedly play an increasingly important role in shaping the future of chemical synthesis.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

WordPress. SNAr Reaction in Other Common Molecular Solvents. [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

-

National Chemical Laboratory. Enantioselective Synthesis of Bioactive Molecules via Asymmetric Reductions, Dihydroxylations of Olefins and Synthetic Methodologies. [Link]

-

PMC - NIH. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

-

ResearchGate. Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. [Link]

-

ResearchGate. Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. [Link]

-

ACS Publications. C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). [Link]

-

PMC - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

PMC - NIH. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

Sources

Application Note: Real-Time Reaction Monitoring of 4-(2,2,2-Trifluoroethoxy)benzonitrile Transformations by ¹H NMR Spectroscopy

Abstract

This application note provides a detailed guide for the ¹H NMR analysis of reactions involving 4-(2,2,2-Trifluoroethoxy)benzonitrile, a key building block in contemporary drug discovery. We present a comprehensive analysis of the starting material's ¹H NMR spectrum and delineate the spectral transformations that occur during its hydrolysis to 4-(2,2,2-Trifluoroethoxy)benzoic acid and its reduction to [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for sample preparation and in-situ reaction monitoring.

Introduction

4-(2,2,2-Trifluoroethoxy)benzonitrile is a valuable intermediate in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoroethoxy group, such as enhanced metabolic stability and lipophilicity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive analytical technique for monitoring the progress of chemical reactions in real-time.[2] By providing detailed structural information, ¹H NMR allows for the unambiguous identification of starting materials, intermediates, and products, as well as the determination of reaction kinetics.

This application note will first deconstruct the ¹H NMR spectrum of the starting material, 4-(2,2,2-Trifluoroethoxy)benzonitrile. Subsequently, we will explore two common transformations of the nitrile functional group—hydrolysis and reduction—and detail the expected changes in the ¹H NMR spectrum for each reaction product.

Analysis of the Starting Material: 4-(2,2,2-Trifluoroethoxy)benzonitrile

The ¹H NMR spectrum of 4-(2,2,2-Trifluoroethoxy)benzonitrile is characterized by two main regions: the aromatic region and the aliphatic region corresponding to the trifluoroethoxy group.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~ 4.6 | Quartet (q) | 2H | ~ 8.4 |

| H-b, H-b' | ~ 7.1 | Doublet (d) | 2H | ~ 8.8 |

| H-c, H-c' | ~ 7.7 | Doublet (d) | 2H | ~ 8.8 |

Interpretation of the Spectrum:

-

Aromatic Protons (H-b, H-b', H-c, H-c'): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitrile group (H-c, H-c') are deshielded and resonate further downfield (~7.7 ppm) compared to the protons ortho to the electron-donating trifluoroethoxy group (H-b, H-b') (~7.1 ppm).[3]

-

Trifluoroethoxy Protons (H-a): The methylene protons of the trifluoroethoxy group are adjacent to three fluorine atoms, resulting in a quartet due to ³J(H,F) coupling, typically around 8.4 Hz.[4] These protons are deshielded by the adjacent oxygen atom and resonate around 4.6 ppm.

Reaction Monitoring: Hydrolysis to 4-(2,2,2-Trifluoroethoxy)benzoic Acid

The hydrolysis of a nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[4][5] This transformation can be conveniently monitored by ¹H NMR.

Experimental Protocol: Acidic Hydrolysis

-

In a clean, dry NMR tube, dissolve ~10 mg of 4-(2,2,2-Trifluoroethoxy)benzonitrile in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum of the starting material.

-

Add a stoichiometric excess of a strong acid (e.g., 2-3 drops of concentrated HCl in D₂O) to the NMR tube.

-

Heat the sample to an appropriate temperature (e.g., 60-80 °C) and acquire ¹H NMR spectra at regular intervals to monitor the reaction progress.[6]

Spectral Changes Upon Hydrolysis

The primary changes in the ¹H NMR spectrum upon conversion of the nitrile to a carboxylic acid will be observed in the aromatic region.

Expected ¹H NMR Spectral Data for 4-(2,2,2-Trifluoroethoxy)benzoic Acid:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~ 4.7 | Quartet (q) | 2H | ~ 8.4 |

| H-b, H-b' | ~ 7.2 | Doublet (d) | 2H | ~ 8.8 |

| H-c, H-c' | ~ 8.0 | Doublet (d) | 2H | ~ 8.8 |

| H-d (COOH) | > 10 | Broad Singlet (br s) | 1H | - |

Causality of Spectral Changes:

-

Disappearance of Starting Material Signals: The doublets corresponding to the aromatic protons of the starting material at ~7.1 and ~7.7 ppm will decrease in intensity.

-

Appearance of Product Signals: New doublets for the aromatic protons of the benzoic acid derivative will appear. The protons ortho to the newly formed carboxylic acid group (H-c, H-c') are significantly deshielded and will shift downfield to ~8.0 ppm.[7]

-

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid will appear at a chemical shift greater than 10 ppm. The exact position is concentration and temperature-dependent.

Visualization of the Hydrolysis Reaction Workflow

Caption: Workflow for monitoring the hydrolysis of 4-(2,2,2-Trifluoroethoxy)benzonitrile.

Reaction Monitoring: Reduction to [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine

The reduction of a nitrile to a primary amine can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a stoichiometric excess of LiAlH₄ in anhydrous deuterated THF (THF-d₈).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(2,2,2-Trifluoroethoxy)benzonitrile in anhydrous THF-d₈ to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time.

-

To monitor the reaction, carefully quench a small aliquot of the reaction mixture by slowly adding it to a vial containing Rochelle's salt solution or dilute HCl. Extract the aqueous layer with a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum of the organic layer.

Spectral Changes Upon Reduction

The reduction of the nitrile to a benzylamine will result in significant changes in the ¹H NMR spectrum, most notably the appearance of a new benzylic methylene signal.

Expected ¹H NMR Spectral Data for [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~ 4.5 | Quartet (q) | 2H | ~ 8.4 |

| H-b, H-b' | ~ 7.0 | Doublet (d) | 2H | ~ 8.6 |

| H-c, H-c' | ~ 7.3 | Doublet (d) | 2H | ~ 8.6 |

| H-d (CH₂NH₂) | ~ 3.9 | Singlet (s) | 2H | - |

| H-e (NH₂) | ~ 1.7 | Broad Singlet (br s) | 2H | - |

Causality of Spectral Changes:

-

Disappearance of Nitrile Aromatic Signals: The signals for the aromatic protons of the starting material will diminish.

-

Appearance of Benzylamine Aromatic Signals: The aromatic protons of the product will appear as two doublets, with less separation in chemical shift compared to the starting material due to the conversion of the electron-withdrawing nitrile to the less withdrawing benzylamine group.

-

Benzylic Protons: A new singlet will appear around 3.9 ppm, corresponding to the benzylic methylene protons (H-d).

-

Amine Protons: A broad singlet for the amine protons (H-e) will be observed, typically in the upfield region (~1.7 ppm). The chemical shift and appearance of this signal are highly dependent on the solvent, concentration, and temperature.

Visualization of Structural Changes upon Reduction

Caption: Structural transformation of the nitrile group upon reduction.

Conclusion

¹H NMR spectroscopy is a powerful and efficient tool for the real-time analysis of chemical reactions involving 4-(2,2,2-Trifluoroethoxy)benzonitrile. By understanding the characteristic chemical shifts and coupling patterns of the starting material and its potential products, researchers can effectively monitor reaction progress, identify key species, and optimize reaction conditions. The protocols and spectral interpretations provided in this application note serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

Chemistry Research Journal. (2020). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (2020). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

-

ACS Publications. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Retrieved from [Link]

-

ACS Publications. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

-

Amfinecom. (n.d.). The Synthetic Versatility of 4-Chloro-2-(trifluoromethyl)benzonitrile for R&D. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, November 29). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

-

Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgsyn.org [orgsyn.org]

Use of 4-(2,2,2-Trifluoroethoxy)benzonitrile in drug discovery

Application Note: Strategic Utilization of 4-(2,2,2-Trifluoroethoxy)benzonitrile in Medicinal Chemistry

Abstract

This guide details the strategic application of 4-(2,2,2-Trifluoroethoxy)benzonitrile (CAS: 160486-64-6) as a high-value pharmacophore building block. Beyond its role as a simple intermediate, this molecule offers a unique combination of electronic modulation, metabolic blocking, and lipophilic tuning.[1] This document provides validated protocols for its conversion into amidines, tetrazoles, and benzylamines—three critical motifs in modern drug discovery—and elucidates the structure-activity relationship (SAR) advantages of the trifluoroethoxy moiety.

Part 1: Chemical Profile & Medicinal Chemistry Rationale[1][2]

The Fluorine Effect: Why This Building Block?

In lead optimization, the 4-(2,2,2-trifluoroethoxy) moiety is not merely a substituent; it is a functional probe. It serves three distinct medicinal chemistry objectives:

-

Metabolic Blocking: The para-position of a phenyl ring is a primary site for Cytochrome P450-mediated oxidation. Capping this position with the bulky, electron-withdrawing trifluoroethoxy group effectively blocks hydroxylation, extending the drug's half-life (

). -

Lipophilicity Modulation: The group adds significant lipophilicity (increasing LogP) without the chemical reactivity associated with alkyl chains. This facilitates blood-brain barrier (BBB) penetration in CNS-targeted programs.

-

Electronic Tuning: The ether linkage acts as a weak

-donor, while the terminal

Visualization: The Pharmacophore Impact

Figure 1: Mechanistic impact of the trifluoroethoxy scaffold on drug-like properties.

Part 2: Synthetic Utility & Protocols

The nitrile group (-CN) is the "warhead" of this molecule, allowing divergent synthesis into three distinct inhibitor classes.

Protocol A: Pinner Synthesis of Amidines

Target Application: Serine Protease Inhibitors (e.g., Thrombin, Factor Xa). Mechanism: Acid-catalyzed addition of alcohol to form an imidate, followed by ammonolysis.

Reagents:

-

4-(2,2,2-Trifluoroethoxy)benzonitrile (1.0 equiv)

-

Anhydrous Ethanol (Solvent/Reagent)

-

HCl gas (anhydrous) or Acetyl Chloride

-

Ammonia (methanolic)

Step-by-Step Methodology:

-

Imidate Formation (The Pinner Salt):

-

Dissolve the nitrile in anhydrous ethanol (0.5 M concentration).

-

Critical Step: Cool to 0°C under

. Bubble anhydrous HCl gas through the solution for 30 minutes. Alternative: Dropwise addition of Acetyl Chloride (3.0 equiv) to the ethanol solution generates anhydrous HCl in situ safely. -

Seal the vessel and stir at 4°C for 16–24 hours.

-

Validation: Monitor by IR spectroscopy. Disappearance of the sharp nitrile peak at ~2230 cm⁻¹ indicates completion.

-

Precipitate the imidate hydrochloride salt by adding cold diethyl ether. Filter and dry under vacuum.[2]

-

-

Ammonolysis:

-

Resuspend the imidate salt in anhydrous ethanol.

-

Add 7N

in methanol (5.0 equiv) at 0°C. -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Concentrate in vacuo. Recrystallize from EtOH/Ether.

-

Critical Quality Attribute (CQA): The intermediate imidate is moisture-sensitive. Any water present will hydrolyze it to the ethyl ester (dead-end byproduct). Ensure all glassware is flame-dried.

Protocol B: [3+2] Cycloaddition to Tetrazoles

Target Application: Angiotensin II Receptor Blockers (Sartan analogs). Mechanism: Azide-nitrile cycloaddition.

Reagents:

-

Sodium Azide (

, 1.5 equiv) -

Zinc Bromide (

, 1.0 equiv) or Triethylamine Hydrochloride -

Solvent: Water/Isopropanol (1:1) or DMF

Step-by-Step Methodology:

-

Safety Check: Azides are potential explosion hazards. Use a blast shield. Avoid chlorinated solvents (formation of diazidomethane).

-

Reaction Setup:

-

Combine nitrile,

, and -

Reflux at 85°C for 12–24 hours.

-